molecular formula C14H13BrN2O4 B13911854 3-(4-Bromo-7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Bromo-7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13911854
M. Wt: 353.17 g/mol
InChI Key: JMSKDRLRVVKCEK-UHFFFAOYSA-N
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Description

3-(4-Bromo-7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11BrN2O3 It is a derivative of piperidine-2,6-dione and contains a bromine atom and a methoxy group attached to an isoindolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-ylmethane-2-carbonyl intermediate . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-Bromo-7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to recruit the CRBN protein, which is part of the ubiquitin E3 ligase complex . This interaction leads to the degradation of target proteins, such as the Ikaros transcription factors IKZF1 and IKZF3 . The compound’s effects are mediated through these molecular pathways, making it a valuable tool in research related to protein degradation and regulation.

Comparison with Similar Compounds

3-(4-Bromo-7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C14H13BrN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

3-(7-bromo-4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H13BrN2O4/c1-21-10-4-2-8(15)7-6-17(14(20)12(7)10)9-3-5-11(18)16-13(9)19/h2,4,9H,3,5-6H2,1H3,(H,16,18,19)

InChI Key

JMSKDRLRVVKCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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